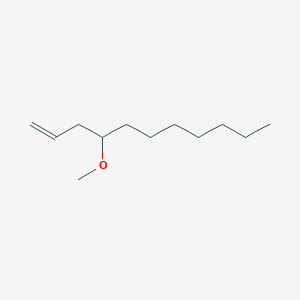
Ethyl azido(ethylsulfanyl)fluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl azido(ethylsulfanyl)fluoroacetate is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine, sulfur, and azido groups in its structure imparts distinct reactivity and stability, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl azido(ethylsulfanyl)fluoroacetate typically involves multiple steps, starting with the preparation of ethyl fluoroacetate. Ethyl fluoroacetate can be synthesized by the ethylation of fluoroacetic acid with ethanol in the presence of sulfuric acid . The next step involves the introduction of the azido and ethylsulfanyl groups through nucleophilic substitution reactions. Common reagents used in these steps include sodium azide and ethylthiol, under controlled conditions to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl azido(ethylsulfanyl)fluoroacetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The azido group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl azido(ethylsulfanyl)fluoroacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of ethyl azido(ethylsulfanyl)fluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. The fluorine atom can influence the compound’s binding affinity and stability, while the ethylsulfanyl group can modulate its reactivity and solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl fluoroacetate: Lacks the azido and ethylsulfanyl groups, making it less versatile in chemical reactions.
Ethyl azidoacetate: Contains the azido group but lacks the fluorine and ethylsulfanyl groups, resulting in different reactivity.
Ethyl ethylsulfanylacetate: Contains the ethylsulfanyl group but lacks the fluorine and azido groups, affecting its chemical properties.
Uniqueness
Ethyl azido(ethylsulfanyl)fluoroacetate is unique due to the combination of fluorine, sulfur, and azido groups in its structure
Propriétés
Numéro CAS |
106636-66-2 |
|---|---|
Formule moléculaire |
C6H10FN3O2S |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
ethyl 2-azido-2-ethylsulfanyl-2-fluoroacetate |
InChI |
InChI=1S/C6H10FN3O2S/c1-3-12-5(11)6(7,9-10-8)13-4-2/h3-4H2,1-2H3 |
Clé InChI |
OKZDIRKQZYJGFC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(N=[N+]=[N-])(F)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrimidine, 5-[(2-chlorophenyl)fluoro(4-fluorophenyl)methyl]-](/img/structure/B14340477.png)



![1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl-](/img/structure/B14340511.png)







![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)

